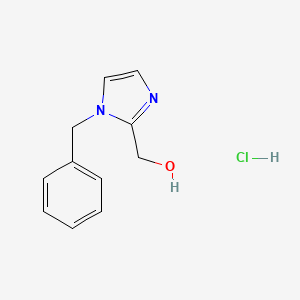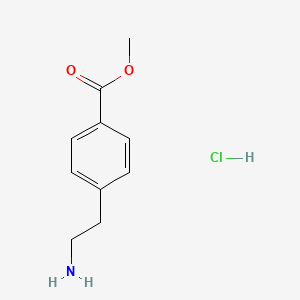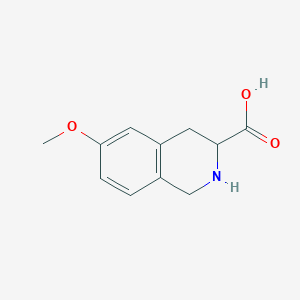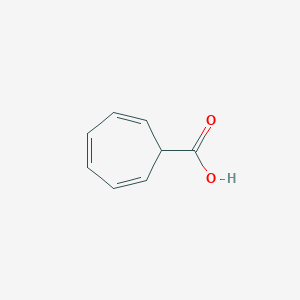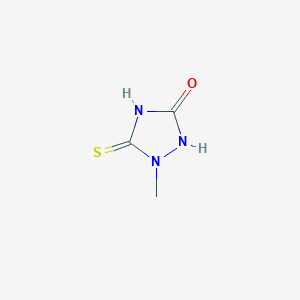
5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic organic compound characterized by the presence of a triazole ring and a mercapto group
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as azoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
This inhibition prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane .
Biochemical Pathways
Similar compounds, such as azoles, affect the ergosterol biosynthesis pathway in fungi, leading to the accumulation of 14α-methyl sterols, which are toxic to the fungal cell .
Result of Action
It’s known that similar compounds, such as azoles, disrupt the integrity of the fungal cell membrane, leading to cell death .
Analyse Biochimique
Biochemical Properties
5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s mercapto group allows it to form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism . Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by the compound’s mercapto group, which forms covalent bonds with cysteine residues in proteins . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes such as glutathione S-transferase also play a role in its metabolism and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by its affinity for different tissues, with higher concentrations observed in organs such as the liver and kidneys . This distribution pattern is crucial for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of thiosemicarbazides with formic acid or its derivatives. The reaction conditions include heating the mixture under reflux to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating infections and inflammatory conditions.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility makes it a valuable component in various manufacturing processes.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but may have different substituents.
Thiosemicarbazides: These compounds contain the mercapto group but lack the triazole ring.
Uniqueness: 5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of the triazole ring and the mercapto group, which provides it with distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTVRBPTSHCZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269504 | |
| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22244-62-8 | |
| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
